molecular formula C17H36N2O3Si B13471518 tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate

tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B13471518
M. Wt: 344.6 g/mol
InChI Key: KURMYHAPOKHHHM-ZIAGYGMSSA-N
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Description

Tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the tert-butyl group via alkylation reactions.
  • Protection of the hydroxyl group using tert-butyldimethylsilyl chloride.
  • Introduction of the aminoethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like trifluoroacetic acid or hydrochloric acid can be used to remove the tert-butyldimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines or amides, while reduction may yield simpler amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme-substrate interactions, particularly those involving pyrrolidine-containing substrates. Its structural features can help in understanding the binding and catalytic mechanisms of enzymes.

Medicine

In medicine, this compound may have potential applications as a drug candidate or a pharmacological tool. Its ability to interact with biological targets could be explored for therapeutic purposes.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R,4R)-2-(2-hydroxyethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate
  • tert-butyl (2R,4R)-2-(2-aminopropyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H36N2O3Si

Molecular Weight

344.6 g/mol

IUPAC Name

tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C17H36N2O3Si/c1-16(2,3)21-15(20)19-12-14(11-13(19)9-10-18)22-23(7,8)17(4,5)6/h13-14H,9-12,18H2,1-8H3/t13-,14-/m1/s1

InChI Key

KURMYHAPOKHHHM-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CCN)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CCN)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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